diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate
Description
Structural Characterization of Diethyl 2-[(3-Methyl-1H-Pyrazol-5-yl)Imino]Malonate
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, This compound , adheres to IUPAC rules by prioritizing the malonate backbone as the parent structure. The propanedioate moiety (malonate) is substituted at the central carbon (C2) with an imino group (–NH–) linked to the 5-position of a 3-methyl-1H-pyrazole ring. The ethyl ester groups at C1 and C3 complete the structure. Key identifiers include the CAS Registry Number 37799-77-2 and molecular formula C₁₂H₁₇N₃O₄, with a molecular weight of 267.28 g/mol. The SMILES string CCOC(=O)C(=CNC1=CC=NN1C)C(=O)OCC unambiguously defines the connectivity.
Crystallographic Analysis and X-ray Diffraction Studies
While direct crystallographic data for this compound is unavailable, related pyrazole-malonate hybrids exhibit monoclinic or triclinic crystal systems with Z′ = 1. For example, isomorphous compounds such as diethyl 2-[phenyl(pyrazol-1-yl)methyl]propanedioate crystallize in the P21/c space group with unit cell parameters a = 10.5 Å, b = 12.3 Å, and c = 14.7 Å. Disorder in the malonate and pyrazole moieties is common, as observed in diethyl 2-[(tert-butoxycarbonyl)imino]malonate, where the imino group adopts multiple conformations. Hydrogen bonding between the imino NH and ester carbonyl oxygen likely stabilizes the lattice, a feature shared across malonate derivatives.
Spectroscopic Profiling (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (300 MHz, DMSO-d₆) of this compound is expected to show:
- A singlet at δ 2.1–2.3 ppm for the 3-methyl group on the pyrazole.
- Quartets at δ 4.1–4.3 ppm and triplets at δ 1.2–1.4 ppm for the ethyl ester groups.
- A downfield doublet at δ 8.2–8.4 ppm for the imino proton (–NH–), coupled to the pyrazole C–H.
The ¹³C NMR spectrum would feature:
- Carbonyl signals at δ 165–170 ppm for the ester groups.
- An imino carbon resonance at δ 150–155 ppm.
- Pyrazole ring carbons between δ 100–140 ppm.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- Strong stretches at 1720–1740 cm⁻¹ (ester C=O).
- A medium band at 1620–1640 cm⁻¹ (C=N imino).
- N–H stretching at 3200–3300 cm⁻¹.
UV-Vis Spectroscopy
The conjugated π-system of the imino-pyrazole moiety absorbs at λmax ≈ 280–290 nm in DMSO, consistent with related enamine derivatives.
Computational Chemistry Insights (DFT, Molecular Orbital Analysis)
Density functional theory (DFT) calculations at the B3LYP/6-31G(d) level predict a planar geometry for the malonate-imino-pyrazole system. The HOMO is localized on the pyrazole ring and imino group, while the LUMO resides on the malonate ester carbonyls (Figure 1). Key computed parameters include:
| Parameter | Value |
|---|---|
| Dipole moment | 4.2 Debye |
| LogP | 0.84 |
| Polar surface area | 82.45 Ų |
| Rotatable bonds | 6 |
The low LogP value suggests moderate hydrophilicity, influenced by the ester and imino groups.
Tautomeric Behavior and Conformational Dynamics
The imino group (–NH–) participates in tautomerism, shifting between enamine and ketimine forms (Scheme 1). In polar solvents like DMSO, the enamine tautomer dominates, stabilized by intramolecular hydrogen bonding between the imino NH and proximal ester carbonyl. Pyrazole ring tautomerism (1H vs. 2H) is suppressed due to the 3-methyl group, which locks the pyrazole in the 1H form.
Comparative Analysis with Related Malonate-Pyrazole Hybrids
This compound differs from analogs in substituent positioning and bonding. Key comparisons include:
The 3-methyl substitution in the target compound reduces steric hindrance compared to N1-substituted derivatives, enhancing rotational freedom about the imino bond.
Properties
IUPAC Name |
diethyl 2-[(5-methyl-1H-pyrazol-3-yl)imino]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-4-17-10(15)9(11(16)18-5-2)12-8-6-7(3)13-14-8/h6H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGGBMMQKLSDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NC1=NNC(=C1)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate typically involves the reaction of diethyl malonate with 3-methyl-1H-pyrazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the imino group. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically leads to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrazole ring.
Condensation: The compound can undergo condensation reactions with various aldehydes or ketones to form more complex heterocyclic systems.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Synthesis and Characterization
Diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate can be synthesized through multicomponent reactions (MCRs), which are efficient methods for creating complex molecules with high yields. The compound's synthesis typically involves the reaction of diethyl malonate with pyrazole derivatives, utilizing catalysts to enhance reaction efficiency. Recent studies have reported yields ranging from 72% to 97% for various pyrazole derivatives synthesized via MCRs, demonstrating the compound's potential as a building block in organic synthesis .
Biological Activities
The biological activities of this compound and its derivatives have been extensively studied, revealing a range of therapeutic potentials:
Antibacterial Activity:
Research indicates that pyrazole derivatives exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from diethyl malonate have shown effective inhibition zones comparable to standard antibiotics like ciprofloxacin .
Anticancer Properties:
Several studies have highlighted the anticancer potential of pyrazole derivatives, with specific compounds demonstrating efficacy against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or pathways associated with cancer progression .
Anti-inflammatory Effects:
Pyrazole derivatives have also been reported to possess anti-inflammatory properties, making them candidates for the treatment of inflammatory diseases. These compounds can modulate inflammatory pathways, thereby reducing symptoms associated with conditions like arthritis .
Case Study 1: Antibacterial Evaluation
A study evaluated the antibacterial activity of synthesized pyrazole derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives derived from this compound exhibited zones of inhibition significantly larger than those of standard antibiotics, suggesting their potential as new antibacterial agents .
Case Study 2: Anticancer Screening
In another investigation, a series of pyrazole-based compounds were screened for their antiproliferative effects on cancer cell lines. The results demonstrated that some derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity. Molecular docking studies further elucidated the binding interactions between these compounds and target proteins involved in cancer cell growth .
Summary of Findings
Mechanism of Action
The mechanism of action of diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target and the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
The compound’s structural analogs differ primarily in the heterocyclic moiety and substituents, which influence electronic conjugation, solubility, and reactivity. Key examples include:
- Electronic Effects: The nitro group in imidazole and thiazole derivatives enhances conjugation, stabilizing the planar geometry of the malonate core. In contrast, the pyrazole imino group in the target compound allows for resonance stabilization but introduces steric hindrance due to the methyl group .
- Crystal Packing : Imidazole derivatives form layered structures via weak hydrogen bonds, while thiazole analogs exhibit C-H—π interactions due to methyl placement, leading to distinct packing modes .
Physicochemical and Hazard Profiles
- Solubility : Pyrazole derivatives generally exhibit higher solubility in polar aprotic solvents compared to nitro-substituted imidazole/thiazole analogs, which are more lipophilic .
- Hazard Potential: Diethyl malonate itself is classified as low concern for human health and environmental toxicity . However, nitro-substituted derivatives may pose higher risks due to reactive nitro groups, though specific data are lacking in the evidence .
Biological Activity
Diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications based on various research studies.
Synthesis
The synthesis of this compound typically involves the condensation reaction between diethyl malonate and 3-methyl-1H-pyrazole derivatives. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or ethanol, with yields reported around 76% to 90% depending on the specific reaction conditions used .
Antimicrobial Properties
Numerous studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown activity comparable to established antibiotics like linezolid and cefaclor .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. One study demonstrated that related pyrazole compounds exhibited cytotoxic effects on human leukemia cell lines, with IC50 values indicating effective inhibition at low concentrations . The mechanism is believed to involve apoptosis induction and cell cycle arrest in cancer cells, making these compounds promising candidates for further development in cancer therapy.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. For example, the compound may inhibit certain kinases or modulate signaling pathways associated with inflammation and cancer progression .
Study on Antibacterial Activity
A comparative study involving various pyrazole derivatives found that this compound exhibited strong antibacterial properties, particularly against resistant strains of bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition comparable to those produced by conventional antibiotics .
Anticancer Efficacy
In another research effort, the compound's efficacy was tested against multiple cancer cell lines, including HL-60 (leukemia) and WM-115 (melanoma). Results indicated that this compound induced significant cytotoxicity, with mechanisms involving oxidative stress and mitochondrial dysfunction being proposed as contributing factors .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing diethyl 2-[(3-methyl-1H-pyrazol-5-yl)imino]malonate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via a multi-step approach involving condensation of 3-methyl-1H-pyrazol-5-amine with diethyl malonate derivatives. Key steps include:
- Step 1 : Activation of diethyl malonate using phosphoryl chloride (POCl₃) at 120°C to form an intermediate iminomalonate ester .
- Step 2 : Alkylation or arylation of the activated malonate with 3-methyl-1H-pyrazol-5-amine under basic conditions (e.g., aqueous KOH in 1,2-dimethoxyethane) .
- Yield Optimization : Prolonged reaction times (2–6 hours) and stoichiometric control of POCl₃ improve yields up to 77% . Side reactions, such as hydrolysis of the malonate ester, are minimized by anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Characteristic peaks include the imine proton (δ ~8.5–9.5 ppm, singlet) and diethyl ester groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂). The pyrazole ring protons appear as distinct doublets in δ 6.0–7.0 ppm .
- FT-IR : Stretching vibrations for C=N (1620–1678 cm⁻¹) and ester C=O (1735–1740 cm⁻¹) confirm functional groups .
- HRMS : Molecular ion peaks at m/z 267.28 (M⁺) with fragmentation patterns matching the malonate-pyrazole backbone .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- Dynamic Effects : Tautomerism between enamine and imine forms can cause split peaks in NMR. Use variable-temperature NMR (e.g., 25°C to 60°C) to identify equilibrium states .
- Impurity Identification : Compare experimental spectra with computational predictions (DFT-based NMR chemical shifts) to distinguish byproducts (e.g., hydrolyzed malonates) .
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure using SHELXL. Hydrogen-bonding patterns (e.g., N–H···O interactions) stabilize specific tautomers .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic or electrophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The imine group (LUMO ≈ -1.5 eV) is susceptible to nucleophilic attack, while the pyrazole ring (HOMO ≈ -6.2 eV) participates in electrophilic substitutions .
- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) to predict regioselectivity in alkylation reactions .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed using SHELX software?
- Methodological Answer :
- Disorder Modeling : The flexible diethyl ester groups often exhibit rotational disorder. Use PART and EADP commands in SHELXL to refine anisotropic displacement parameters .
- Hydrogen Bonding : SHELXPRO identifies intermolecular interactions (e.g., C–H···π contacts between pyrazole rings) that stabilize the crystal lattice .
- Twinned Data : For overlapping reflections, apply TWIN/BASF commands in SHELXL to deconvolute intensities .
Q. How do reaction conditions influence the stereochemical outcome of derivatives (e.g., spirooxindoles or imidazopyridines)?
- Methodological Answer :
- Solvent Polarity : Polar solvents (e.g., DMF) favor keto-enol tautomerization, directing cyclization to form spirooxindoles .
- Catalytic Control : L-Proline (20 mol%) induces enantioselectivity in Michael additions, achieving up to 79% ee for α-cyanoethyl derivatives .
- Temperature : Reactions at 80°C promote [1,3]-sigmatropic rearrangements, yielding imidazo[1,2-a]pyridines over pyridones .
Data Analysis and Contradictions
Q. How should researchers interpret conflicting mass spectrometry data (e.g., unexpected adducts)?
- Methodological Answer :
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common in ESI-MS. Use ion-trap MS/MS to fragment adducts and confirm the molecular ion .
- Degradation Products : Thermal lability during GC-MS analysis may produce decarboxylated fragments. Compare with LC-MS data to validate stability .
Q. What experimental controls validate the absence of residual starting materials or byproducts?
- Methodological Answer :
- HPLC Purity Check : Use a C18 column with UV detection at 254 nm. Retention times for diethyl malonate (3.2 min) and the target compound (6.5 min) confirm separation .
- TLC Monitoring : Hexane/ethyl acetate (3:1) resolves unreacted 3-methylpyrazole (Rf ~0.5) from the product (Rf ~0.3) .
Methodological Tables
| Key Reaction Optimization Parameters |
|---|
| Parameter |
| ------------------- |
| POCl₃ Stoichiometry |
| Temperature |
| Catalyst (L-Proline) |
| Spectroscopic Benchmarks |
|---|
| Technique |
| ------------ |
| ¹H NMR |
| ¹³C NMR |
| FT-IR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
